molecular formula C9H11ClO B3433624 1-(Chloromethyl)-3-methoxy-2-methylbenzene CAS No. 42981-94-2

1-(Chloromethyl)-3-methoxy-2-methylbenzene

Cat. No. B3433624
CAS RN: 42981-94-2
M. Wt: 170.63 g/mol
InChI Key: RNIWKEKQJWKJMS-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-methoxy-2-methylbenzene (CMMB) is a highly versatile organic compound that has been used for a variety of scientific research applications. It is a chloromethylated aromatic compound with a low boiling point and a wide range of solubilities. CMMB has been widely used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

1-(Chloromethyl)-3-methoxy-2-methylbenzene has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, such as polymers, dyes, and drugs. It has also been used in the study of biochemical and physiological effects. Additionally, 1-(Chloromethyl)-3-methoxy-2-methylbenzene has been used in the synthesis of organometallic compounds, which are important in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-methoxy-2-methylbenzene is complex and not fully understood. It is believed that the compound binds to certain proteins and enzymes, which then triggers a cascade of biochemical and physiological effects. Additionally, 1-(Chloromethyl)-3-methoxy-2-methylbenzene has been found to interact with certain receptors, which can lead to changes in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Chloromethyl)-3-methoxy-2-methylbenzene are still being studied. However, it has been found to have a variety of effects, including the inhibition of certain enzymes and proteins, as well as the stimulation of cell signaling pathways. Additionally, 1-(Chloromethyl)-3-methoxy-2-methylbenzene has been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(Chloromethyl)-3-methoxy-2-methylbenzene for lab experiments are numerous. It is a relatively inexpensive compound, and it is readily available. Additionally, 1-(Chloromethyl)-3-methoxy-2-methylbenzene is highly soluble in a variety of solvents, and it has a low boiling point, making it easy to work with in the lab. However, there are some limitations to using 1-(Chloromethyl)-3-methoxy-2-methylbenzene in lab experiments. It is highly reactive, and it can be toxic if not handled properly. Additionally, it can be difficult to purify and isolate the desired product.

Future Directions

There are a variety of potential future directions for the use of 1-(Chloromethyl)-3-methoxy-2-methylbenzene in scientific research. One potential direction is the use of 1-(Chloromethyl)-3-methoxy-2-methylbenzene in the development of new materials and catalysts. Additionally, further research into the biochemical and physiological effects of 1-(Chloromethyl)-3-methoxy-2-methylbenzene could lead to new treatments for various diseases and disorders. Additionally, 1-(Chloromethyl)-3-methoxy-2-methylbenzene could be used in the synthesis of new drugs, as well as in the development of new diagnostic tools. Finally, 1-(Chloromethyl)-3-methoxy-2-methylbenzene could be used in the study of cell signaling pathways, which could lead to a better understanding of the mechanisms of action of various compounds.

properties

IUPAC Name

1-(chloromethyl)-3-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-7-8(6-10)4-3-5-9(7)11-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIWKEKQJWKJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801264807
Record name 1-(Chloromethyl)-3-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-3-methoxy-2-methylbenzene

CAS RN

42981-94-2
Record name 1-(Chloromethyl)-3-methoxy-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42981-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chloromethyl)-3-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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